N1-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(pyridin-3-yl)ethyl)-N2-(4-nitrophenyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(pyridin-3-yl)ethyl)-N2-(4-nitrophenyl)oxalamide is a complex organic compound that features a combination of fluorophenyl, piperazine, pyridine, and nitrophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(pyridin-3-yl)ethyl)-N2-(4-nitrophenyl)oxalamide typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds such as 2-fluorophenylpiperazine and pyridin-3-yl ethylamine. These intermediates are then coupled using oxalyl chloride to form the final oxalamide structure. The reaction conditions often require the use of solvents like dichloromethane, catalysts such as triethylamine, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactors, ensuring consistent quality control, and implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N1-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(pyridin-3-yl)ethyl)-N2-(4-nitrophenyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert nitro groups to amines or to reduce other functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce amine derivatives.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules or as a ligand in coordination chemistry.
Biology: Investigating its interactions with biological macromolecules or its potential as a biochemical probe.
Medicine: Exploring its pharmacological properties, such as binding to specific receptors or enzymes, and its potential therapeutic applications.
Industry: Utilizing its unique chemical properties in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of N1-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(pyridin-3-yl)ethyl)-N2-(4-nitrophenyl)oxalamide would depend on its specific application. In a biological context, it may interact with molecular targets such as receptors, enzymes, or nucleic acids. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
N1-(2-(4-(2-chlorophenyl)piperazin-1-yl)-2-(pyridin-3-yl)ethyl)-N2-(4-nitrophenyl)oxalamide: Similar structure with a chlorine substituent instead of fluorine.
N1-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(pyridin-3-yl)ethyl)-N2-(4-methylphenyl)oxalamide: Similar structure with a methyl group instead of a nitro group.
Uniqueness
The uniqueness of N1-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(pyridin-3-yl)ethyl)-N2-(4-nitrophenyl)oxalamide lies in its specific combination of functional groups, which may confer distinct chemical reactivity, biological activity, or physical properties compared to similar compounds.
Properties
IUPAC Name |
N-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-pyridin-3-ylethyl]-N'-(4-nitrophenyl)oxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25FN6O4/c26-21-5-1-2-6-22(21)30-12-14-31(15-13-30)23(18-4-3-11-27-16-18)17-28-24(33)25(34)29-19-7-9-20(10-8-19)32(35)36/h1-11,16,23H,12-15,17H2,(H,28,33)(H,29,34) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFXDFCUIYKPQGT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2F)C(CNC(=O)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-])C4=CN=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25FN6O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.